3-(4-(トリフルオロメトキシ)フェノキシ)プロパン-1-アミン

説明

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .

Molecular Structure Analysis

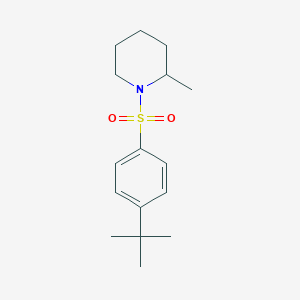

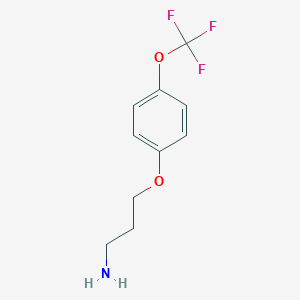

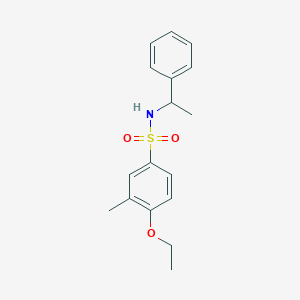

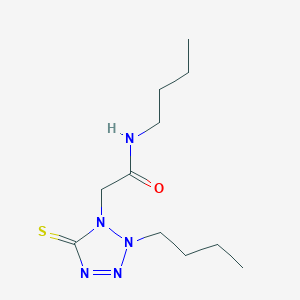

The molecular structure of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine consists of a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a propylamine group (-CH2CH2CH2NH2) . The trifluoromethyl group is attached to the phenoxy group, which is further connected to the propylamine group .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a derivative of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine include a melting point of 159.6 °C . The compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .科学的研究の応用

医薬品:抗うつ薬の合成

“3-(4-(トリフルオロメトキシ)フェノキシ)プロパン-1-アミン”は、広く使用されている抗うつ薬であるフルオキセチンの合成における重要な中間体です . フルオキセチンは、セロトニンの再取り込みを阻害することにより、シナプス間隙におけるセロトニンの利用可能性を高めます . この化合物のトリフルオロメチル基は、薬物の薬物動態学的安定性と親油性に寄与し、治療効果を高めます .

農業:殺虫剤開発

農業では、この化合物の誘導体を用いて、新しい殺虫剤を開発することができます。 トリフルオロメトキシ基は、生物学的活性と環境安定性を強化し、害虫防除研究における潜在的な候補になります .

材料科学:フッ素化ポリマー

“3-(4-(トリフルオロメトキシ)フェノキシ)プロパン-1-アミン”をポリマーに組み込むと、特性が向上した材料が得られます。フッ素化ポリマーは、溶媒、酸、塩基に対する高い耐性と、熱安定性で知られています。 これにより、これらの材料は過酷な化学環境での使用に適しています .

環境科学:トレーサー研究

この化合物は、その独特のトリフルオロメチル基のために、環境研究におけるトレーサーまたはタグとして使用でき、生態系における有機分子の移動と分布を追跡できます .

生化学:タンパク質相互作用研究

生化学では、この化合物を用いてタンパク質またはペプチドを修飾し、^19F NMR分光法で検出可能なフッ素化部分を導入することができます。 これにより、分子レベルでのタンパク質相互作用とダイナミクスの研究が可能になります .

薬理学:薬物代謝研究

トリフルオロメチル基は、多くの医薬品に共通の特徴です。 “3-(4-(トリフルオロメトキシ)フェノキシ)プロパン-1-アミン”の代謝を研究することで、同様の構造モチーフを含む薬物の代謝経路と潜在的な生体変換に関する洞察を得ることができます .

作用機序

Target of Action

The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.

実験室実験の利点と制限

The use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in lab experiments has a number of advantages. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is also a cost-effective reagent that is widely available. Additionally, it is a relatively non-toxic compound that is easy to handle and store.

However, there are also some limitations to the use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in lab experiments. It is a relatively unstable compound that can decompose rapidly in certain conditions. Additionally, it can be difficult to purify and isolate from reaction mixtures. Finally, it can be difficult to control the concentration of the compound in a reaction mixture.

将来の方向性

The use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in scientific research is still in its early stages, and there are a number of potential future directions for research. These include the development of novel synthetic methods for the synthesis of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, the development of new methods for the purification and isolation of the compound, and the development of new applications for the compound. Additionally, further research into the biochemical and physiological effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine could lead to the development of new drugs and therapies.

合成法

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can be synthesized by the reaction of 4-trifluoromethoxybenzaldehyde with a primary amine such as 1-aminopropane. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of 80-90°C. The reaction is catalyzed by a Lewis acid such as aluminum chloride or zinc chloride. The reaction yields 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in high yields.

生化学分析

Biochemical Properties

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine to the active sites of these enzymes, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can alter the expression of specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

3-[4-(trifluoromethoxy)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSJWOKLUNXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618610 | |

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189876-53-7 | |

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)

![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)

![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)